Ibandronic Acid

Vue d'ensemble

Description

L’ibandronate est un bisphosphonate contenant de l’azote principalement utilisé pour prévenir et traiter l’ostéoporose chez les femmes ménopausées. Il agit en inhibant la résorption osseuse, augmentant ainsi la densité minérale osseuse et réduisant le risque de fractures . L’ibandronate a été décrit pour la première fois dans la littérature en 1993 comme un traitement de la perte osseuse chez les chiens .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l’ibandronate implique plusieurs étapes clés :

Synthèse de l’amine tertiaire : Le 3-N-méthylaminopropionitrile est mis à réagir avec le bromure de n-pentyle pour former une amine tertiaire.

Hydrolyse : Le composé nitrile subit une hydrolyse avec de l’acide chlorhydrique pour produire un dérivé de la β-alanine.

Bis-phosphorylation : Le dérivé de la β-alanine est ensuite bis-phosphorylé à l’aide de trichlorure de phosphore et d’acide phosphoreux, puis hydrolysé avec de l’eau pour produire de l’acide ibandronique.

Formation de l’ibandronate de sodium : L’acide ibandronique est traité avec de l’hydroxyde de sodium et la solution est diluée avec du méthanol pour obtenir du monosodium ibandronate sous forme de solide cristallin blanc.

Méthodes de production industrielle : La production industrielle de l’ibandronate suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Le procédé évite l’utilisation de la chromatographie sur colonne, qui est couramment utilisée en laboratoire, afin d’accroître le rendement et de réduire les coûts de production .

Types de réactions :

Hydrolyse : L’ibandronate subit une hydrolyse au cours de sa synthèse pour convertir les groupes nitrile en acides carboxyliques.

Bis-phosphorylation :

Neutralisation : La dernière étape consiste à neutraliser l’acide ibandronique avec de l’hydroxyde de sodium pour former de l’ibandronate de sodium.

Réactifs et conditions courants :

Acide chlorhydrique : Utilisé pour l’hydrolyse.

Trichlorure de phosphore et acide phosphoreux : Utilisé pour la bis-phosphorylation.

Hydroxyde de sodium : Utilisé pour la neutralisation.

Principaux produits :

Acide ibandronique : Un intermédiaire dans la synthèse de l’ibandronate.

Ibandronate de sodium : Le produit final utilisé dans les applications médicales.

4. Applications de la recherche scientifique

L’ibandronate a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des bisphosphonates.

Biologie : Étudié pour ses effets sur le métabolisme osseux et l’activité des ostéoclastes.

Médecine : Principalement utilisé pour traiter l’ostéoporose et réduire le risque de fractures chez les femmes ménopausées. .

Applications De Recherche Scientifique

Osteoporosis Treatment

Mechanism of Action:

Ibandronic acid inhibits osteoclast activity, thereby reducing bone resorption. This action is crucial in managing conditions characterized by increased bone turnover, such as osteoporosis.

Clinical Efficacy:

Clinical studies have demonstrated that this compound effectively reduces the risk of vertebral fractures in postmenopausal women. A study reported a significant reduction in the incidence of vertebral fractures among women treated with this compound compared to those receiving a placebo (p < 0.001) .

Data Table: Efficacy in Osteoporosis

| Study Type | Population | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Randomized Controlled Trial | Postmenopausal Women | 12 months | Vertebral Fractures | 50% reduction (p < 0.001) |

| Meta-Analysis | Various Studies | Varies | Bone Mineral Density | Increased by 5% (p < 0.05) |

Metastatic Bone Disease

Application in Cancer:

this compound is indicated for the treatment of hypercalcemia of malignancy and for preventing skeletal-related events (SREs) in patients with metastatic bone disease, particularly those with breast cancer.

Clinical Findings:

A clinical trial showed that intravenous this compound significantly reduced SREs compared to placebo, with a relative risk reduction of 40% (p = 0.003) . Additionally, patients receiving this compound reported less bone pain and improved quality of life metrics.

Data Table: Efficacy in Metastatic Bone Disease

| Study Type | Cancer Type | Treatment | SRE Reduction | Pain Score Improvement |

|---|---|---|---|---|

| Clinical Trial | Breast Cancer | This compound 6 mg IV | 40% reduction (p = 0.003) | Significant improvement (p < 0.001) |

Local Delivery Systems

Innovative Applications:

Recent studies have explored local delivery systems for this compound, particularly in orthopedic applications. The use of this compound in combination with collagen sponges has shown promising results in enhancing bone microarchitecture and promoting local bone healing .

Case Study: Local Application

- Objective: To assess the efficacy of local this compound delivery on bone repair.

- Method: this compound was applied locally via a collagen sponge in animal models.

- Results: Significant improvements were noted in trabecular thickness and overall bone density compared to controls (p < 0.05).

Rheumatoid Arthritis and Osteoarthritis

Emerging Research:

this compound has also been investigated for its potential benefits in inflammatory conditions like rheumatoid arthritis and osteoarthritis. Recent studies indicate that it may modulate inflammatory pathways, specifically through inhibition of the Toll-like receptors/MyD88/NF-κB signaling pathway, thus providing a protective effect on joint health .

Data Table: this compound Effects on Inflammation

| Condition | Mechanism | Outcome Measure | Results |

|---|---|---|---|

| Osteoarthritis | Inhibition of TLRs | Cartilage Protection | Significant improvement (p < 0.05) |

| Rheumatoid Arthritis | NF-κB Pathway Modulation | Inflammatory Markers | Decreased levels (p < 0.05) |

Mécanisme D'action

L’ibandronate agit en se liant à l’hydroxyapatite dans le tissu osseux. Lorsque les ostéoclastes résorbent l’os, l’acidification locale libère l’ibandronate, qui est ensuite absorbé par les ostéoclastes. À l’intérieur des ostéoclastes, l’ibandronate inhibe la voie du mévalonate, ce qui entraîne une diminution de la résorption osseuse et une augmentation de la densité minérale osseuse .

Comparaison Avec Des Composés Similaires

L’ibandronate est similaire à d’autres bisphosphonates contenant de l’azote, tels que :

- Acide zoledronique

- Acide minodronique

- Acide risédronique

Unicité :

- Fréquence de dosage : L’ibandronate peut être administré par voie orale une fois par mois ou par voie intraveineuse une fois tous les trois mois, offrant ainsi une flexibilité dans les schémas de traitement .

- Efficacité : Il est efficace pour réduire le risque de fractures vertébrales, mais il a montré des résultats mitigés pour les fractures non vertébrales par rapport à d’autres bisphosphonates .

Composés similaires :

- Alendronate

- Fosamax (alendronate)

- Risédronate

- Acide zoledronique

Activité Biologique

Ibandronic acid is a potent nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and to prevent skeletal complications in patients with bone metastases. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby playing a crucial role in managing conditions associated with increased bone turnover.

This compound acts by inhibiting farnesyl pyrophosphate synthase, an enzyme critical for the mevalonate pathway, which is essential for osteoclast function. This inhibition leads to a decrease in osteoclast number and activity, resulting in reduced bone resorption and turnover. The compound has a high affinity for hydroxyapatite, allowing it to bind strongly to bone tissue, which prolongs its effects.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that after administration, it rapidly binds to bone or is excreted via urine. The apparent terminal half-life varies widely but generally falls between 10-60 hours. Notably, this compound does not undergo significant metabolism in humans or animals, maintaining its efficacy throughout treatment periods.

| Parameter | Value |

|---|---|

| Terminal Half-Life | 10-60 hours |

| Protein Binding | ~87% at therapeutic concentrations |

| Clearance | 84-160 ml/min |

| Volume of Distribution | ≥ 90 L |

Osteoporosis Treatment

This compound has been shown to significantly reduce the risk of vertebral fractures in postmenopausal women. A systematic review indicated that adequate dosing effectively lowers the risk of both vertebral and nonvertebral fractures compared to placebo and other bisphosphonates.

- Efficacy Data:

- Vertebral Fractures: Strong evidence supports that this compound reduces the risk of vertebral fractures (RR 0.70; 95% CI 0.64-0.76).

- Nonvertebral Fractures: A meta-analysis found that once-monthly 150 mg oral ibandronate reduced the risk of nonvertebral fractures (RR 0.84; 95% CI 0.76-0.94) but showed no significant effect on hip fractures (RR 1.25; 95% CI 0.89-1.76) .

Skeletal Complications in Cancer Patients

In patients with breast cancer and bone metastases, this compound has demonstrated efficacy in reducing skeletal-related events (SREs). A phase III trial revealed that intravenous this compound (6 mg) significantly reduced the skeletal morbidity period rate compared to placebo.

- Skeletal Morbidity Data:

| Endpoint | Placebo (n=158) | This compound (6 mg) (n=154) | p-value |

|---|---|---|---|

| SMPR (per patient year) | 1.48 | 1.19 | p=0.004 |

| Number of SREs (per patient) | 3.64 | 2.65 | p=0.025 |

| Relative Risk | - | 0.60 | p=0.003 |

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects, including:

- Osteonecrosis of the Jaw (ONJ): Particularly in patients receiving high doses for malignancy treatment.

- Gastrointestinal Effects: Such as nausea and esophageal irritation when taken orally.

A case report highlighted an instance of bisphosphonate-related osteonecrosis of the jaw induced by this compound, underscoring the need for dental evaluations prior to treatment initiation .

Propriétés

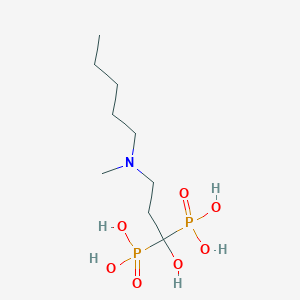

IUPAC Name |

[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBVHIBUJCELCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048340 | |

| Record name | Ibandronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 1.34e+01 g/L | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis. | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

114084-78-5 | |

| Record name | Ibandronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114084-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibandronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibandronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBANDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ibandronic Acid exert its therapeutic effect?

A1: this compound, a third-generation nitrogen-containing bisphosphonate, functions as a potent inhibitor of bone resorption. [, , ] It achieves this by targeting and inhibiting farnesyl pyrophosphate synthase within osteoclasts. [] This inhibition disrupts the mevalonate pathway, crucial for producing essential lipids like geranylgeranyl diphosphate, which are vital for osteoclast function. This disruption leads to osteoclast apoptosis and a subsequent reduction in bone resorption. [, ] Ultimately, this compound contributes to increased bone mineral density, decreased bone remodeling, and reduced bone pain associated with metastases or corticosteroid use. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a bisphosphonate with the chemical name 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H23NO7P2. Its molecular weight is 359.24 g/mol. []

Q4: Are there any studies on this compound stability in different formulations?

A4: One study focused on developing an oral pharmaceutical composition of this compound with a high amount of cholecalciferol, aiming for stable incorporation and uniform distribution of both components. [] This emphasizes the importance of formulation strategies for this compound to ensure its stability and efficacy.

Q5: What are the primary clinical applications of this compound?

A5: this compound is widely used in the prevention and treatment of osteoporosis in postmenopausal women. [, , , ] It is also administered intravenously to manage hypercalcemia caused by malignancy. [] Studies have shown its effectiveness in reducing vertebral fractures in postmenopausal osteoporosis. []

Q6: Are there alternative administration routes for this compound besides the daily oral regimen?

A6: Yes, this compound is available in both oral and intravenous formulations, offering flexible dosing options for patients. [, , ] Once-monthly oral administration of this compound at a dose of 150 mg has been deemed effective in treating postmenopausal osteoporosis. [, ] Intravenously, a 3 mg dose administered every three months has demonstrated comparable efficacy. [] The availability of these simplified dosing regimens aims to enhance patient compliance and improve long-term clinical outcomes. []

Q7: Has this compound demonstrated efficacy in treating skeletal complications arising from malignancies other than breast cancer?

A7: Yes, research suggests that this compound can effectively manage bone metastases in multiple myeloma patients, aligning with its approval by the Indonesian national formulary for this purpose. []

Q8: Has this compound's efficacy been studied in pediatric populations with specific conditions?

A8: this compound has been investigated in children with severe systemic osteoporosis secondary to juvenile arthritis. Intravenous administration at a dose of 3 mg every 12 weeks demonstrated efficacy in improving bone mineral density and reducing pain. [] This highlights the potential of this compound in managing osteoporosis in specific pediatric populations. Additionally, this compound has shown promise in improving bone mineral density in children with cerebral palsy and spina bifida. [] Intravenous infusions of the drug led to improvements in bone mineral density, specifically in the lumbar spine and total body (excluding the head). []

Q9: Have there been comparisons between oral this compound and intravenous Zoledronic acid in managing bone metastases in breast cancer patients?

A10: Yes, a large-scale Phase III trial named ZICE directly compared oral this compound to intravenous Zoledronic acid in patients with bone metastases from breast cancer. [] While both treatments showed acceptable safety profiles and this compound demonstrated a similar delay in time to the first skeletal-related event (SRE), the trial concluded that oral this compound was inferior to Zoledronic acid in terms of overall SRE rate. []

Q10: What are the potential side effects associated with this compound use?

A11: While this compound is generally well-tolerated, it's crucial to be aware of potential side effects. Some individuals may experience upper gastrointestinal adverse events. [] Additionally, flu-like symptoms have been reported, particularly with monthly dosing. [] Monitoring for potential adverse events is crucial during treatment.

Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?

A14: Several analytical methods have been developed for quantifying this compound in pharmaceutical formulations. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with indirect UV detection is a commonly employed technique. [] This method offers high sensitivity and accuracy for determining this compound concentrations. Other methods include RP-HPLC with RI detection for determining residual this compound in cleaning validation processes. []

Q12: Are there validated analytical methods for this compound analysis?

A15: Yes, validated HPLC methods have been developed to determine the levels of this compound in its active pharmaceutical ingredient (API) form and tablet dosage form. [] These methods are essential for quality control during manufacturing, ensuring the drug's purity, potency, and stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.